molecular formula C13H14ClNO3 B3033646 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid CAS No. 1103295-13-1

1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid

Cat. No.: B3033646
CAS No.: 1103295-13-1
M. Wt: 267.71 g/mol
InChI Key: URTODHDLUJALJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid, also known as CBPCA, is a synthetic organic compound with a wide range of applications. It is a white crystalline solid with a molecular weight of 209.58 g/mol and a melting point of 134-135°C. CBPCA is a versatile compound with a variety of uses in scientific research, including as a biochemical reagent, an intermediate in organic synthesis, and a potential therapeutic agent.

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids like 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid show potential in biocatalyst inhibition, impacting microbes like Escherichia coli and Saccharomyces cerevisiae at suboptimal concentrations. These acids can be used as food preservatives due to their microbial inhibitory properties. Understanding these mechanisms can help engineer robust strains for improved industrial performance (Jarboe et al., 2013).

Applications in Drug Synthesis and Pharmacology

Carboxylic acids are central in the pharmacophore of numerous drugs. However, issues like toxicity and limited membrane diffusion have led to the development of bioisosteres to replace carboxylic acid-containing drugs. This research is crucial in overcoming challenges in modern drug design, highlighting the innovative strategies required (Horgan & O’ Sullivan, 2021).

Role in Bioactive Compound Synthesis

Carboxylic acids serve as precursors for synthesizing bioactive compounds like 1-indanones, which exhibit antiviral, anti-inflammatory, analgesic, and anticancer properties. They also play roles in treating neurodegenerative diseases and as insecticides, fungicides, and herbicides (Turek et al., 2017).

Environmental Extraction and Separation

The reactive extraction of carboxylic acids using organic solvents and supercritical fluids is an area of interest, with supercritical CO2 being a recommended solvent due to its environmentally friendly and non-toxic nature. This method is seen as an efficient and competitive approach for separating carboxylic acids from aqueous solutions (Djas & Henczka, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

While specific future directions for “1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid” are not available, piperidine derivatives are a significant area of research in drug discovery due to their wide range of biological activities . They are being explored for potential applications in treating various conditions including cancer, inflammation, hypertension, and asthma .

Mechanism of Action

Properties

IUPAC Name

1-(4-chlorobenzoyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-10-6-4-9(5-7-10)12(16)15-8-2-1-3-11(15)13(17)18/h4-7,11H,1-3,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTODHDLUJALJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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